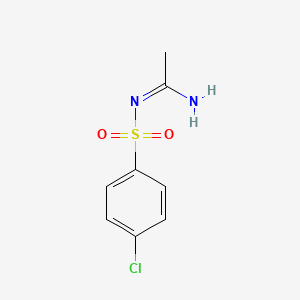

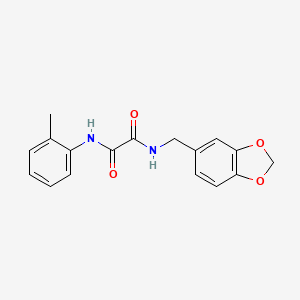

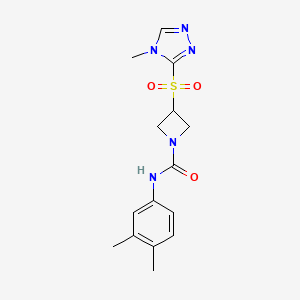

![molecular formula C19H23N3O3 B2497879 N1-环戊基-N2-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯[3,2,1-ij]喹啉-8-基)草酰胺 CAS No. 898427-10-6](/img/structure/B2497879.png)

N1-环戊基-N2-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯[3,2,1-ij]喹啉-8-基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrroloquinolines typically involves cyclization reactions, where precursors like quinolines or pyridines undergo transformations to form the pyrroloquinoline core. For instance, a protocol for synthesizing pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration and [3 + 2] cycloaddition has been developed, demonstrating the catalyst-free nature and environmental benignity of such processes (Wu et al., 2017). Similarly, ligand-free Cu-catalyzed [3 + 2] cycloadditions have been utilized for the synthesis of pyrrolo[1,2-a]quinolines, highlighting the mild conditions and moderate to good yield of these annulation products (Yu et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrroloquinoline derivatives is characterized by X-ray crystallography and NMR spectroscopy, providing detailed insights into their conformation and electronic properties. For example, extensive characterization techniques have been applied to understand the structure and reactivity of quinoxalines, a closely related heterocyclic compound, highlighting the importance of such studies in elucidating the properties of complex molecules (Faizi et al., 2018).

Chemical Reactions and Properties

Pyrroloquinolines undergo various chemical reactions, including cyclization, nitration, and annulation, to form diverse derivatives with potential biological activity. The reactivity towards different reagents and conditions reflects the versatility of these compounds in synthetic chemistry. For instance, the radical [2 + 2 + 1] cyclization of ortho-cyanoarylacrylamides with alkyl nitriles to form cyano-substituted pyrrolo[3,2-c]quinolines showcases the novel pathways for constructing nitrogen-containing polyheterocycles (Yang et al., 2018).

科学研究应用

有机合成与催化

- 无催化剂合成吡咯喹啉: 从2-甲基喹啉、醛和炔酸酯经脱水/[3 + 2]环加成合成吡咯[1,2-a]喹啉衍生物的无催化剂方法已经开发出来。这种方法对环境友好,耐空气,产生H2O作为唯一副产物,表明在有机合成和药物化学方面有潜在应用(Wu et al., 2017)。

药物化学与药物设计

- GABAA和GABAB受体调节剂: 包括咪唑并[1,5-a]喹喔啉酰胺和碳酸酯在内的化合物已被确定为GABAA/苯二氮卓受体的高亲和力结合物,展示出一系列内在功效。这突显了它们作为开发靶向GABA受体的新治疗药物模板的潜力(Tenbrink et al., 1994)。

材料科学与聚合

- 钯(II)配合物在聚合中的应用: N-环戊基取代的钯(II)配合物已经展示出对甲基丙烯酸甲酯(MMA)的高催化活性,表明它们在开发具有特定性能的新材料方面的有用性(Kim et al., 2014)。

药理学研究

- 喹啉衍生物作为GABA调节剂: 研究喹啉衍生物作为GABA受体的阳性变构调节剂,强调了它们在创建正电子发射断层扫描(PET)放射示踪剂方面的潜力,为神经学研究提供了关于GABA(A)受体苯二氮卓位点的见解(Moran et al., 2012)。

环境科学

- 喹啉化合物的生物降解: 对内源电子供体降解和氧化喹啉化合物的研究表明加速难降解杂环化合物降解的方法,这对环境修复至关重要(Bai et al., 2015)。

属性

IUPAC Name |

N-cyclopentyl-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-11-15-10-14(9-12-5-4-8-22(16(12)15)19(11)25)21-18(24)17(23)20-13-6-2-3-7-13/h9-11,13H,2-8H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGZVJURKILIDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)

![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)

![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)